![molecular formula C12H15NO4 B1200448 4-[(4-methoxyphenyl)formamido]butanoic acid CAS No. 72432-14-5](/img/structure/B1200448.png)
4-[(4-methoxyphenyl)formamido]butanoic acid
Overview
Description
4-[(4-Methoxyphenyl)formamido]butanoic acid is a butanoic acid derivative featuring a formamido group (-NHC(O)-) attached to the γ-carbon (C4) of the butanoic acid backbone. The formamido group is further substituted with a 4-methoxyphenyl ring, providing a unique electronic and steric profile.
The molecular formula is C₁₂H₁₄NO₄, with a molecular weight of 251.24 g/mol. The methoxy group (-OCH₃) at the para position of the phenyl ring is electron-donating, influencing the compound’s solubility, acidity, and interaction with biological targets.
Preparation Methods
The synthesis of 4-[(4-methoxyphenyl)formamido]butanoic acid typically involves the reaction of 4-methoxybenzoic acid with butanoic acid derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-[(4-methoxyphenyl)formamido]butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Organic Synthesis
4-[(4-methoxyphenyl)formamido]butanoic acid serves as a versatile building block in organic chemistry. Its functional groups allow for various chemical reactions, including:
- Oxidation : Adding oxygen or removing hydrogen.
- Reduction : Adding hydrogen or removing oxygen.
- Substitution : Replacing one functional group with another.
These reactions enable the synthesis of more complex molecules, making it valuable in the development of pharmaceuticals and other chemical products.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various microbial strains.
- Antioxidant Activity : It may protect cells from oxidative stress, relevant in neurodegenerative disease contexts.
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways crucial for cellular functions.
Medicinal Chemistry
The therapeutic potential of this compound is under investigation for various diseases:
- Neurological Disorders : Its ability to modulate GABA (gamma-Aminobutyric acid) transporters suggests potential applications in treating conditions like epilepsy and anxiety disorders .
- Metabolic Disorders : Studies are ongoing to evaluate its role in metabolic regulation and as a possible treatment for related diseases.
Case Studies
Several case studies have highlighted the compound's effectiveness in different applications:
- Proteomics Research : Utilized to study protein interactions and functions, demonstrating its influence on protein dynamics.
- Enzyme Inhibition Studies : Initial findings indicate that it can inhibit key metabolic enzymes, paving the way for therapeutic applications in metabolic disorders.
- Antioxidant Assays : Showed protective effects against oxidative stress, suggesting relevance in research focused on neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-[(4-methoxyphenyl)formamido]butanoic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or proteins, thereby modulating their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Formamido Butanoic Acids
a. 4-[(2,5-Dichlorophenyl)formamido]butanoic Acid ()
- Structure : Dichlorophenyl substituent at the formamido group.
- Molecular Formula: C₁₁H₁₁Cl₂NO₃
- Molecular Weight : 276.12 g/mol
- Key Differences: Electron-withdrawing Cl substituents increase acidity (lower pKa) compared to the methoxy analog.
b. 4-[(4-Chloro-2-fluorophenyl)formamido]butanoic Acid ()
- Structure : Chloro and fluoro substituents on the phenyl ring.
- Molecular Formula: C₁₁H₁₁ClFNO₃
- Molecular Weight : 259.66 g/mol
- Key Differences :
Aromatic Substituted Butanoic Acids Without Formamido Groups
a. 4-(4-Methoxyphenyl)butanoic Acid ()
- Structure: Direct attachment of 4-methoxyphenyl to the butanoic acid.
- Molecular Formula : C₁₁H₁₄O₃
- Molecular Weight : 194.23 g/mol
- Key Differences :
b. 4-(3-Methoxyphenoxy)butanoic Acid ()
- Structure: Phenoxy linkage instead of formamido.
- Molecular Formula : C₁₁H₁₄O₄
- Molecular Weight : 226.23 g/mol
- Key Differences :
Complex Amino and Sulfonamide Derivatives
a. CLANOBUTIN (4-[(4-Chlorobenzoyl)(4-methoxyphenyl)amino]butanoic Acid) ()
- Structure: Benzoyl and 4-methoxyphenyl groups on the amino nitrogen.
- Molecular Formula: C₁₈H₁₈ClNO₄
- Molecular Weight : 347.80 g/mol
- Chlorine atom enhances halogen bonding with biological targets.
b. 4-[(4-Methoxyphenyl)sulfonyl-methylamino]butanoic Acid ()
- Structure : Sulfonamide group with methyl and 4-methoxyphenyl substituents.
- Molecular Formula: C₁₂H₁₇NO₅S
- Molecular Weight : 287.33 g/mol
- Key Differences :
Pharmacologically Active Analogs
a. Mebeverine Acid ()
- Structure: Ethyl and substituted ethyl groups on the amino nitrogen.
- Molecular Formula: C₁₆H₂₅NO₃
- Molecular Weight : 279.38 g/mol
- Key Differences: Branched alkyl chains enhance lipophilicity, making it suitable for antispasmodic activity.
Research Findings and Implications
Acidity Trends : Electron-withdrawing groups (e.g., Cl, F) lower the pKa of the carboxyl group, enhancing ionization at physiological pH. Methoxy groups, being electron-donating, result in weaker acidity.
Solubility: Formamido derivatives generally exhibit lower aqueous solubility than non-amide analogs due to increased hydrophobicity. Sulfonamide derivatives (e.g., ) are exceptions due to their polar -SO₂NH- group.
Biological Activity: The formamido group’s hydrogen-bonding capability is critical for target engagement. For example, Mebeverine Acid’s antispasmodic activity relies on its tertiary amino structure, which differs from formamido-based compounds.
Synthetic Accessibility: Demethylation of 4-(4-methoxyphenyl)butanoic acid () highlights the methoxy group’s utility as a protecting group in synthesis.
Biological Activity
4-[(4-Methoxyphenyl)formamido]butanoic acid, with the CAS number 72432-14-5, is a compound of interest in biological research due to its potential applications in proteomics and enzyme modulation. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Molecular Structure:
- IUPAC Name: this compound
- InChI Key: DZTVZKSCFQIBMV-UHFFFAOYSA-N
This compound functions primarily through its interaction with specific enzymes and proteins. It may act as an inhibitor or activator, modulating their activity and influencing various biological pathways. Preliminary studies suggest that it may affect protein interactions crucial for cellular functions .
1. Proteomics Research
The compound is utilized in proteomics to study protein interactions and functions. Its ability to influence protein dynamics makes it a valuable tool in understanding cellular mechanisms.
2. Enzyme Inhibition
Research indicates that this compound can inhibit certain enzymes that are pivotal for metabolic processes. The exact enzymes targeted are still under investigation, but initial findings suggest potential applications in metabolic disorder treatments.
3. Antioxidant Activity
Preliminary assays have shown that this compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells. This aspect is particularly relevant in the context of neurodegenerative diseases .
Case Studies
Several studies have explored the biological activity of this compound:
Comparison with Similar Compounds
The unique structure of this compound distinguishes it from other similar compounds such as:
Compound | Structure | Biological Activity |
---|---|---|
4-[(4-Methoxybenzoyl)amino]pentanoic acid | Similar with additional carbon | Less effective in proteomics applications. |
4-[(4-Methoxybenzoyl)amino]hexanoic acid | Longer carbon chain | Different pharmacokinetics; less focus on enzyme inhibition. |
Future Directions
Research into this compound is ongoing, with a focus on:
- Detailed Mechanistic Studies: Understanding the specific molecular pathways affected by this compound.
- Therapeutic Applications: Exploring its potential use in treating metabolic disorders and neurodegenerative diseases.
- Formulation Development: Investigating optimal formulations for enhanced bioavailability and efficacy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(4-methoxyphenyl)formamido]butanoic acid, and how can purity be validated?
The synthesis typically involves coupling 4-methoxyphenylformamide with butanoic acid derivatives. A common method is activating the carboxylic acid group (e.g., using EDC or DCC as coupling agents) to form the amide bond. Post-synthesis, purity is validated via HPLC (≥95% purity) and characterized by -NMR (e.g., δ 8.2 ppm for formamido NH) and FT-IR (C=O stretch at ~1650 cm) . Recrystallization in ethanol/water mixtures improves crystallinity .
Q. Which structural characterization techniques are most effective for this compound?
X-ray crystallography using SHELXL is ideal for resolving the 3D structure, particularly the orientation of the formamido group relative to the methoxyphenyl ring . Complementary techniques include:
- NMR : -NMR to confirm carbonyl (C=O) and methoxy (OCH) groups.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H] at m/z 266.1024).
- Elemental Analysis : To verify C, H, N, O content within ±0.3% .
Q. How is initial biological activity screening conducted for this compound?
In vitro assays include:
- Enzyme Inhibition : Dose-response curves (IC) against targets like cyclooxygenase-2 (COX-2) or kinases.
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., HepG2, MCF-7) at 1–100 μM concentrations.
- Receptor Binding : Radioligand displacement studies for GPCRs (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
Design of Experiments (DOE) is used to test variables:
- Catalysts : Pd/C vs. enzyme-based catalysts for greener synthesis.
- Solvent-Free Routes : Adapted from demethylation methods using HBr in aqueous phases to reduce waste .
- Temperature : Optimized between 60–80°C to minimize side products (e.g., hydrolysis of the formamido group) .
Q. How should researchers address contradictions in reported biological activity data?
Contradictions may arise from:
- Purity Differences : Validate via orthogonal methods (e.g., LC-MS vs. NMR).
- Assay Variability : Standardize protocols (e.g., ATP levels in kinase assays).
- Structural Analogs : Compare with 4-(4-methoxyphenyl)butanoic acid (lacks formamido) or 4-amino derivatives to isolate functional group contributions .
Q. What computational approaches predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like COX-2. Key parameters:
- Binding Affinity : Formamido group forms hydrogen bonds with catalytic residues (ΔG ≈ −8.2 kcal/mol).
- Pharmacophore Mapping : Methoxy and carbonyl groups as essential features .
Q. What is the role of the formamido group in enzyme inhibition pathways?
Structure-Activity Relationship (SAR) studies reveal:
- The formamido group enhances binding to hydrophobic pockets (e.g., in kinases) via van der Waals interactions.
- Replacement with sulfonamide (e.g., 4-{[(4-methylphenyl)sulfonyl]amino}butanoic acid) alters selectivity toward proteases .
Properties
IUPAC Name |
4-[(4-methoxybenzoyl)amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-17-10-6-4-9(5-7-10)12(16)13-8-2-3-11(14)15/h4-7H,2-3,8H2,1H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTVZKSCFQIBMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222721 | |
Record name | N-anisoyl-GABA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72432-14-5 | |
Record name | 4-p-Anisamidobutyric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72432-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Anisoyl-GABA | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072432145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-anisoyl-GABA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60222721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.